hCA IX-IN-1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
hCA IX-IN-1 is a human carbonic anhydrase inhibitor with significant anticancer properties. It inhibits human carbonic anhydrase isoforms I, II, IX, and XII with Ki values of 331.4, 28.4, 9.4, and 17.8 nM, respectively . This compound is particularly noted for its potential in targeting hypoxic tumors, where carbonic anhydrase IX is overexpressed .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of hCA IX-IN-1 involves multiple steps, typically starting with the preparation of the core structure followed by functional group modifications to enhance its inhibitory activity. Specific synthetic routes and reaction conditions are often proprietary and detailed in specialized chemical synthesis literature .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors and stringent quality control measures to maintain consistency .
化学反应分析
Types of Reactions
hCA IX-IN-1 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.
Reduction: This reaction can be used to reduce specific functional groups, affecting the compound’s stability and reactivity.
Substitution: Common in the modification of the core structure to enhance inhibitory activity.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
科学研究应用
hCA IX-IN-1 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study enzyme inhibition and reaction mechanisms.
Biology: Investigated for its role in cellular processes and enzyme regulation.
作用机制
hCA IX-IN-1 exerts its effects by inhibiting the activity of human carbonic anhydrase isoforms. It binds to the active site of the enzyme, preventing the hydration of carbon dioxide to bicarbonate and proton. This inhibition disrupts the pH balance in cancer cells, leading to reduced tumor growth and proliferation .
相似化合物的比较
Similar Compounds
Acetazolamide: A well-known carbonic anhydrase inhibitor used in the treatment of glaucoma and altitude sickness.
Methazolamide: Another carbonic anhydrase inhibitor with similar applications.
Dorzolamide: Used in the treatment of ocular hypertension and glaucoma.
Uniqueness
hCA IX-IN-1 is unique due to its high selectivity and potency against carbonic anhydrase IX, making it particularly effective in targeting hypoxic tumors. This selectivity reduces the likelihood of side effects associated with the inhibition of other carbonic anhydrase isoforms .
属性
分子式 |
C19H18N2O3S |
---|---|
分子量 |
354.4 g/mol |
IUPAC 名称 |
4-[(3-naphthalen-2-yl-3-oxopropyl)amino]benzenesulfonamide |
InChI |
InChI=1S/C19H18N2O3S/c20-25(23,24)18-9-7-17(8-10-18)21-12-11-19(22)16-6-5-14-3-1-2-4-15(14)13-16/h1-10,13,21H,11-12H2,(H2,20,23,24) |
InChI 键 |
SJWNOQILXJWPSS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)CCNC3=CC=C(C=C3)S(=O)(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。